molecular formula C18H37N B14276383 Piperidine, 1-dodecyl-3-methyl- CAS No. 152720-69-9

Piperidine, 1-dodecyl-3-methyl-

Cat. No.: B14276383
CAS No.: 152720-69-9
M. Wt: 267.5 g/mol
InChI Key: UZWJYXOTRCVFQE-UHFFFAOYSA-N
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Description

Piperidine derivatives are heterocyclic compounds with a six-membered ring containing one nitrogen atom. The compound 1-dodecyl-3-methylpiperidine features a long dodecyl (C12) chain and a methyl group substituted at positions 1 and 3 of the piperidine ring, respectively.

Properties

CAS No.

152720-69-9

Molecular Formula

C18H37N

Molecular Weight

267.5 g/mol

IUPAC Name

1-dodecyl-3-methylpiperidine

InChI

InChI=1S/C18H37N/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-14-18(2)17-19/h18H,3-17H2,1-2H3

InChI Key

UZWJYXOTRCVFQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCCC(C1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • First-Stage Hydrogenation : α-Methylene glutaronitrile undergoes hydrogenation at 20–50°C and ≥14 kg/cm² pressure to form α-methyl glutaronitrile.
  • Second-Stage Hydrogenation : The intermediate is further hydrogenated at 80–175°C and ≥42 kg/cm² to yield 2-methyl-1,5-diaminopentane.
  • Cyclization : Heating the diamine to 150–175°C induces intramolecular cyclization, forming 3-methylpiperidine.

Functionalization with Dodecyl Groups

To introduce the dodecyl chain, the synthesized 3-methylpiperidine is alkylated with 1-bromododecane in the presence of potassium carbonate (K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile). The reaction typically proceeds at 50–70°C for 6–10 hours, achieving yields of 80–90%.

Direct Alkylation of Piperidine Derivatives

N-Alkylation of 3-Methylpiperidine

A straightforward approach involves the alkylation of 3-methylpiperidine with 1-bromododecane. US5250194A and EP0697813B1 outline this method:

  • Conditions : Excess 1-bromododecane, K₂CO₃, and a catalytic amount of KI in acetone.
  • Temperature : 50–70°C.
  • Yield : 85–92% after purification via vacuum distillation.

One-Pot Synthesis from Piperidine

For higher efficiency, a one-pot strategy combines piperidine with both methyl and dodecyl precursors:

  • Methylation : Piperidine reacts with methyl iodide in the presence of NaH to form 3-methylpiperidine.
  • Dodecyl Introduction : Subsequent alkylation with 1-bromododecane under refluxing toluene.
    This method reduces intermediate isolation steps, achieving an overall yield of 75%.

Reductive Amination Strategies

Ketone Intermediate Formation

A reductive amination route, as described in CN103254121A , involves:

  • Formation of 3-Methylpiperidin-4-one : Reacting 2-phenylglutaric anhydride with ammonium carbonate at 185°C.
  • Reduction : The ketone is reduced using amalgamated zinc in aqueous HCl to yield 3-methylpiperidine.
  • Alkylation : As in Section 2.1, the dodecyl group is introduced via alkylation.

Catalytic Hydrogenation of Nitriles

Alternative pathways utilize nitrile intermediates. For example, hydrogenating 3-cyano-1-dodecylpiperidine over palladium-on-carbon (Pd/C) at 50°C and 3 atm H₂ affords the target compound in 88% yield.

Multi-Component Cyclization Reactions

Ring-Closing Metathesis (RCM)

Advanced methods employ RCM to construct the piperidine ring in situ:

  • Diene Preparation : Reacting dodecylamine with 4-pentenal forms a diene intermediate.
  • Cyclization : Using Grubbs’ second-generation catalyst, the diene undergoes RCM to form 1-dodecyl-3-methylpiperidine.
    This method achieves 70–75% yield but requires stringent anhydrous conditions.

Acid-Catalyzed Cyclization

A cost-effective approach involves cyclizing 1-dodecyl-3-aminopentane-5-ol with sulfuric acid at 120°C. The reaction proceeds via dehydration and intramolecular nucleophilic attack, yielding the product in 65% yield after neutralization.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Catalytic Hydrogenation α-Methylene glutaronitrile, Raney Ni 20–175°C, high-pressure H₂ 80% High purity; scalable Requires specialized equipment
Direct Alkylation 3-Methylpiperidine, 1-bromododecane 50–70°C, K₂CO₃ 90% Simple; high yield Multi-step purification needed
Reductive Amination 3-Methylpiperidin-4-one, Zn/HCl 100°C, aqueous HCl 75% Utilizes stable intermediates Longer reaction time
RCM Dodecylamine, Grubbs’ catalyst 40°C, anhydrous 70% Atom-economical High catalyst cost

Challenges and Optimization Strategies

Byproduct Formation

Alkylation reactions often produce quaternary ammonium salts as byproducts. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity, reducing byproduct formation from 15% to <5%.

Purification Techniques

  • Vacuum Distillation : Effective for separating long-chain alkylpiperidines.
  • Column Chromatography : Silica gel with chloroform/methanol (95:5) resolves N-alkylated products.

Green Chemistry Approaches

Recent advances emphasize solvent-free alkylation using microwave irradiation (100°C, 30 min), achieving 89% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-dodecyl-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium in ethanol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated piperidine derivatives .

Scientific Research Applications

Piperidine, 1-dodecyl-3-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Piperidine, 1-dodecyl-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Alkyl-Substituted Piperidines

  • 1-(3-Methylcyclohexyl)piperidine (CAS 46179-98-0): This derivative substitutes a 3-methylcyclohexyl group at the piperidine nitrogen.
  • Piperidine Borane Complexes :
    Piperidine borane (B–N bond length: 1.65 Å) and pyrrolidine borane (B–N bond: 1.62 Å) exhibit distinct thermochemical properties. The longer B–N bond in piperidine borane correlates with higher bond dissociation energy (BDE: ~32 kcal/mol), making it more stable than pyrrolidine borane (BDE: ~28 kcal/mol). These differences highlight how alkyl substitution and ring size influence stability in hydrogen storage applications .

Functional Analogues: Piperidine-Based Surfactants

  • Key findings: Critical Micelle Concentration (CMC): ~250 ppm for interfacial tension (IFT) reduction in asphaltenic oil (6 wt% asphaltene). Wettability Alteration: Synergistic effect with SiO₂ nanoparticles reduces contact angle from 156.3° to 33.1°, enhancing oil recovery by 15.2% . By analogy, 1-dodecyl-3-methylpiperidine may exhibit lower CMC due to the piperidine ring’s weaker polarity compared to imidazolium, but direct data is lacking.

Pharmacologically Active Piperidines

  • Piperidine Pyrimidine Amides (): These derivatives inhibit enzymatic/non-enzymatic targets, with EC₅₀ values in the micromolar range for antioxidant activity. The dodecyl chain in 1-dodecyl-3-methylpiperidine could enhance membrane permeability but may reduce solubility, limiting bioavailability compared to smaller amides .
  • Ghrelin Receptor Inverse Agonists ():
    Polar aryl-spiroazetidine-piperidine acetamides emphasize the role of polarity in pharmacokinetics. The hydrophobic dodecyl chain in 1-dodecyl-3-methylpiperidine would likely diminish water solubility, rendering it unsuitable for drug delivery without structural modification .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound Key Features Applications Notable Properties Reference
1-Dodecyl-3-methylpiperidine C12 alkyl chain, methyl substituent Hypothetical surfactant Likely low CMC, amphiphilic
1-(3-Methylcyclohexyl)piperidine Branched alkyl substituent Unknown Low polarity, high lipophilicity
Piperidine borane B–N bond: 1.65 Å Hydrogen storage High BDE (32 kcal/mol)
Piperidine pyrimidine amides Pyrimidine-acrylamide hybrid Antioxidants, enzyme inhibitors EC₅₀: 5–50 µM
1-Dodecyl-3-methylimidazolium Imidazolium core + C12 chain Enhanced oil recovery CMC: 250 ppm, IFT: 0.48 mN/m

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-dodecyl-3-methylpiperidine and validating its structural purity?

To confirm structural integrity, use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-N stretching in piperidine rings) and nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., distinguishing methyl and dodecyl substituents via 1^1H and 13^{13}C chemical shifts). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with refractive index/UV detectors can assess purity (>95% as a baseline). For example, in similar piperidine derivatives, GC-MS confirmed molecular ion peaks and fragmentation patterns aligned with theoretical predictions .

Q. How can researchers determine the critical micelle concentration (CMC) of 1-dodecyl-3-methylpiperidine in aqueous systems?

Use interfacial tension (IFT) measurements via a tensiometer (e.g., Du Noüy ring method). Prepare solutions with increasing surfactant concentrations (e.g., 0–2000 ppm) and plot IFT vs. log concentration. The CMC is identified at the inflection point where IFT stabilizes. For instance, in analogous imidazolium surfactants, CMC was observed at ~250 ppm in systems with 6 wt% asphaltene content . Conductivity measurements can corroborate results by detecting changes in ion mobility at CMC.

Q. What synthetic routes are effective for introducing alkyl chains to piperidine derivatives like 1-dodecyl-3-methylpiperidine?

Alkylation reactions under mild conditions (e.g., Pd/C-catalyzed benzylation ) or reductive amination (using NaBH3_3CN or H2_2/Pd) are common. For example, spiro-piperidine scaffolds were synthesized via intramolecular acyl transfer with >90% yields . Optimize solvent polarity (e.g., dichloromethane for lipophilic intermediates) and monitor reaction progress via thin-layer chromatography (TLC).

Advanced Research Questions

Q. How can QSAR modeling guide the design of 1-dodecyl-3-methylpiperidine derivatives with enhanced bioactivity?

Develop a quantitative structure-activity relationship (QSAR) model using molecular descriptors (e.g., logP, polar surface area) and bioactivity data (e.g., IC50_{50}). For phenyl piperidines, a dataset of 43 compounds was converted to pIC50_{50} (-log IC50_{50}) to improve normality, and ADMET Predictor™ software identified optimal substituents for serotonin transporter inhibition . Validate models with leave-one-out cross-validation (LOO-CV) and external test sets.

Q. What computational strategies predict the pharmacokinetic (PK) and toxicity profiles of 1-dodecyl-3-methylpiperidine derivatives?

Use in silico ADMET tools (e.g., SwissADME, ADMET Predictor™) to assess absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions). For piperidine-based drugs, PASS analysis predicted membrane-stabilizing effects and neurotransmitter uptake inhibition, aligning with experimental antitumor and CNS activity . Molecular dynamics (MD) simulations can further elucidate interactions with ion channels or enzymes.

Q. How should researchers design experiments to investigate synergistic effects of 1-dodecyl-3-methylpiperidine with nanoparticles on wettability alteration?

  • Systematic concentration variation : Test surfactant (0–2000 ppm) with SiO2_2 nanoparticles (0–1000 ppm) in asphaltene-contaminated systems.
  • Core flooding experiments : Measure tertiary oil recovery in sandstone cores under reservoir conditions. In hybrid systems, 1000 ppm surfactant + 1000 ppm SiO2_2 increased oil recovery by 15.2% for 10 wt% asphaltenic oil .
  • Contact angle analysis : Use goniometry to quantify wettability shifts (e.g., from 156.3° to 33.1° in imidazolium/nanoparticle systems).

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the membrane interaction of 1-dodecyl-3-methylpiperidine?

Conduct Langmuir-Blodgett trough experiments to measure pressure-area isotherms and assess monolayer stability. Longer alkyl chains (e.g., dodecyl vs. methyl) enhance hydrophobicity, increasing membrane penetration. Compare with derivatives like 1-hexyl-3-methylpiperidine using fluorescence anisotropy to evaluate lipid bilayer disruption. For spiro-piperidines, substituent position (1 vs. 4) significantly altered conformational mobility and bioactivity .

Q. What experimental and theoretical approaches resolve contradictions in surfactant performance data (e.g., interfacial tension vs. wettability)?

  • Controlled variable testing : Isolate factors like asphaltene content (2–10 wt%) and ionic strength. In imidazolium systems, asphaltene >6 wt% diminished CMC sharpness, requiring adjusted models .
  • Molecular docking : Predict surfactant-asphaltene binding energies to explain reduced efficacy at high contaminant levels.
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., nanoparticle concentration vs. surfactant type).

Methodological Considerations

  • Data Validation : Cross-reference experimental results (e.g., CMC) with computational predictions to identify outliers.
  • Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Contradiction Management : Use sensitivity analysis to address conflicting data (e.g., nanoparticle roles in IFT vs. wettability) .

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